4-Iodo-5-methoxy-1-methylpyrazole
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Overview
Description
4-Iodo-5-methoxy-1-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-5-methoxy-1-methylpyrazole are enzymes known as Alcohol Dehydrogenase 1A, 1B, and 1C . These enzymes play a crucial role in the metabolism of alcohols in the body .
Mode of Action
This compound interacts with its targets by inhibiting the activity of these enzymes . This inhibition prevents the conversion of toxic alcohols into their harmful metabolites .
Biochemical Pathways
The inhibition of Alcohol Dehydrogenase enzymes by this compound affects the metabolic pathways of alcohols such as methanol and ethylene glycol . By preventing the conversion of these alcohols into their toxic metabolites, the compound can reverse the accumulation of these metabolites and the associated metabolic acidosis .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of toxic metabolite accumulation and the reversal of metabolic acidosis . This can potentially alleviate the symptoms associated with the ingestion of toxic alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-1-methylpyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 5-methoxy-1-methylpyrazole with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) and sulfuric acid (H2SO4). The reaction is carried out in a heterophase medium, such as a mixture of water and chloroform (CHCl3), to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methoxy-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine group to a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Deiodinated pyrazoles.
Scientific Research Applications
4-Iodo-5-methoxy-1-methylpyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
5-Methoxy-1-methylpyrazole: Lacks the iodine group, resulting in different reactivity and applications.
4-Iodo-1-methylpyrazole:
4-Iodo-5-methylpyrazole: Substitution of the methoxy group with a methyl group alters its reactivity and biological activity.
Uniqueness: Its structural features make it a valuable compound for research and development in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-iodo-5-methoxy-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIAGRHNNRNAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089157-80-0 |
Source
|
Record name | 4-iodo-5-methoxy-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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